molecular formula C25H26N4O6 B11561975 N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide

N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide

Cat. No.: B11561975
M. Wt: 478.5 g/mol
InChI Key: ZPQXPDQQZFLUBF-UHFFFAOYSA-N
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Description

N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a nitrobenzamide moiety, and a methoxypiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Nitrobenzamide Moiety:

    Coupling with Furan-2-Carboxylic Acid: The final step involves coupling the nitrobenzamide intermediate with furan-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4)

    Substitution: Various nucleophiles, depending on the desired substitution

Major Products

    Reduction: Formation of the corresponding amine derivative

    Oxidation: Formation of the corresponding hydroxyl derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its interaction with enzymes and receptors.

    Chemical Biology: It can serve as a probe to study various biochemical pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE would depend on its specific biological target. Generally, compounds with similar structures may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro group could be involved in redox reactions, while the piperidine and furan moieties might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-AMINOBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE: Similar structure but with an amine group instead of a nitro group.

    N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-HYDROXYBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is unique due to the combination of its functional groups, which can provide a diverse range of chemical reactivity and potential biological activity. The presence of the nitro group, methoxy group, and piperidine ring in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H26N4O6

Molecular Weight

478.5 g/mol

IUPAC Name

N-[4-methoxy-3-[[4-(4-methylpiperidin-1-yl)-3-nitrobenzoyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H26N4O6/c1-16-9-11-28(12-10-16)20-7-5-17(14-21(20)29(32)33)24(30)27-19-15-18(6-8-22(19)34-2)26-25(31)23-4-3-13-35-23/h3-8,13-16H,9-12H2,1-2H3,(H,26,31)(H,27,30)

InChI Key

ZPQXPDQQZFLUBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC=CO4)OC)[N+](=O)[O-]

Origin of Product

United States

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